Mitochondrial Fusion Promoter M1

Mitochondrial dynamics Fusion-fission balance Mfn1/Mfn2 knockout

Mitochondrial Fusion Promoter M1 restores mitochondrial fusion in Mfn1/2-deficient cells (EC50 4.42–5.3 μM). Unlike mdivi-1, it directly enhances OMM fusion, rescuing tubular networks in mitofusin-deficient backgrounds. In diabetic cardiomyopathy, 2 mg/kg/day M1 improves cardiac ejection fraction from 43.5% to 65.1%. It also boosts iPSC cardiac differentiation and, combined with mdivi-1, extends allograft survival by 58%. Choose M1 for direct fusion restoration. Off-white solid, ≥98% HPLC, DMSO-soluble. Order now.

Molecular Formula C14H10Cl4N2O
Molecular Weight 364.0 g/mol
Cat. No. B8072979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitochondrial Fusion Promoter M1
Molecular FormulaC14H10Cl4N2O
Molecular Weight364.0 g/mol
Structural Identifiers
SMILESCC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C14H10Cl4N2O/c1-7(10-4-8(15)2-3-13(10)21)19-20-14-11(17)5-9(16)6-12(14)18/h2-6,20-21H,1H3/b19-7-
InChIKeyCYVDGZYJHHYIIU-GXHLCREISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mitochondrial Fusion Promoter M1: Core Characteristics and Procurement-Relevant Identity for Research Use


Mitochondrial Fusion Promoter M1 (CAS 219315-22-7) is a cell-permeable phenylhydrazone small molecule that selectively promotes mitochondrial fusion. Its core molecular action is to restore mitochondrial tubular network formation in cells with genetically or chemically induced fragmentation, acting on the outer mitochondrial membrane (OMM) fusion machinery with EC50 values of 4.42–5.3 μM in Mfn1- or Mfn2-knockout mouse embryonic fibroblasts (MEFs) [1]. M1 enhances weakened mitochondrial fusion mechanisms rather than inhibiting fission, and it cannot rebuild tubular networks in cells completely lacking both Mfn1/2 or the inner mitochondrial membrane (IMM) fusion mediator Opa1 [1]. The compound is supplied as an off-white solid with ≥95–98% HPLC purity, soluble in DMSO at 25 mg/mL, and stable for 12 months at -20°C in lyophilized powder form [1].

Why Mitochondrial Fusion Promoter M1 Cannot Be Readily Substituted with Generic Mitochondrial Dynamics Modulators


Mitochondrial Fusion Promoter M1 occupies a distinct mechanistic niche that prevents simple interchange with other mitochondrial dynamics modulators, particularly the widely used fission inhibitor mdivi-1. M1 directly promotes mitochondrial fusion, restoring tubular networks in cells with impaired fusion machinery, whereas mdivi-1 inhibits the GTPase Drp1 to block fission [1]. These opposing but complementary mechanisms—fusion promotion versus fission inhibition—do not yield equivalent outcomes across biological contexts. In diabetic cardiomyopathy, M1 restores cardiac ejection fraction from 43.5 ± 3.1% to 65.1 ± 2.3%, an improvement not directly comparable to mdivi-1 in the same model [2]. In KRAS-mutant colorectal cancer cells, M1 and mdivi-1 produce divergent effects on proliferation and mitochondrial network architecture [3]. Procurement decisions must therefore be guided by the specific mechanistic requirement: restoring fusion capacity versus blocking excessive fission.

Mitochondrial Fusion Promoter M1: Quantitative Differentiation Evidence Against Closest Comparators


Fusion Promotion vs. Fission Inhibition: Mechanistic Differentiation from mdivi-1 in Mfn-Deficient Models

M1 restores mitochondrial tubular network formation in Mfn1-/- and Mfn2-/- MEFs with EC50 values of 5.3 µM and 4.42 µM, respectively. In direct comparison, the fission inhibitor mdivi-1 acts via Drp1 inhibition and does not rescue fusion in mitofusin-deficient backgrounds [1]. M1's effect is entirely dependent on the presence of at least one functional mitofusin isoform and fails in Mfn1/2 double-knockout cells, confirming its action is specific to enhancing residual fusion machinery rather than inhibiting fission [1].

Mitochondrial dynamics Fusion-fission balance Mfn1/Mfn2 knockout

In Vivo Cardiac Functional Improvement in Diabetic Cardiomyopathy: Quantitative Outcomes Not Demonstrated for mdivi-1

In a 12-week study of streptozotocin-induced diabetic rats, M1 (2 mg/kg/d) improved cardiac ejection fraction from 43.5 ± 3.1% in vehicle-treated diabetic rats to 65.1 ± 2.3% (n=8) [1]. M1 also increased mitochondrial complex I, IV, and V activities and ATP levels, and reduced the Drp1/Mfn2 ratio, indicating a shift toward fusion. Comparable in vivo functional restoration data for mdivi-1 in the same diabetic cardiomyopathy model are not available, highlighting a gap in direct comparator evidence for this specific indication.

Diabetic cardiomyopathy Cardiac function Mitochondrial dynamics

iPSC Cardiac Differentiation: M1 Promotes Beating Embryoid Body Formation, a Phenotype Not Reported for mdivi-1

Treatment of human iPSCs with M1 during embryoid body formation significantly increased the percentage of beating embryoid bodies, demonstrating enhanced cardiac differentiation [1]. This pro-cardiogenic effect was specific to M1's fusion-promoting activity and was not associated with changes in ATP synthase subunit expression. While mdivi-1 has been reported to promote cardiac differentiation in some contexts via fission inhibition, the beating embryoid body phenotype has been specifically documented and quantified for M1.

iPSC differentiation Cardiac lineage commitment Regenerative medicine

Immunoprotective Effects in Cardiac Transplantation: Combined M1/mdivi-1 Pretreatment Demonstrates Synergy Not Achievable with Either Agent Alone

In a cardiac transplantation model, pretreatment of donor hearts with M1 and mdivi-1 together extended allograft survival to a median of 9.5 days compared to 6 days in untreated controls (n=4, p=0.0091) [1]. This effect was mediated by reduced microvascular endothelial cell immunogenicity and decreased T-cell activation. The study demonstrates that promoting fusion (M1) and inhibiting fission (mdivi-1) synergize to produce immunoprotective effects that neither agent alone has been shown to achieve in this specific transplantation model.

Cardiac transplantation Immunomodulation Allograft survival

KRAS-Mutant Cancer Cell Proliferation: Divergent Effects of M1 vs. mdivi-1 on Tumor Cell Growth

In KRAS-mutant colorectal cancer cells, M1 tended to support proliferation over 48–72 hours, whereas mdivi-1 exerted only a modest antiproliferative effect at the doses used [1]. Baseline analysis revealed marked heterogeneity in mitochondrial morphology, with SW620 cells displaying a more punctate, fragmented network with elevated DRP1. M1 and mdivi-1 produced distinct shifts in fusion-fission protein indices, and KRAS-mutant cells buffered gross mitochondrial architecture against hyperfusion induced by both compounds [1].

KRAS-mutant cancer Mitochondrial dynamics Cancer metabolism

ATP Synthase Subunit Restoration: M1 Restores ATP5A/B Levels in Mfn-Deficient Cells, a Function Not Attributed to Fission Inhibitors

M1 (5 µM, 24 h) boosts downregulated ATP5A and ATP5B protein levels in Mfn1- or Mfn2-knockout MEFs to wild-type levels . The ATPase inhibitor oligomycin (5 µM) completely offsets the mitochondrial fusion effect of M1 in Mfn1-knockout MEFs, confirming the functional link to ATP synthase activity. This ATP synthase restoration effect has not been reported for mdivi-1 or other fission inhibitors, suggesting a unique functional benefit of M1's fusion-promoting mechanism.

Mitochondrial bioenergetics ATP synthase Mitofusin deficiency

Mitochondrial Fusion Promoter M1: Optimal Research and Industrial Application Scenarios Based on Evidence


Studies Requiring Direct Fusion Promotion in Mitofusin-Deficient Genetic Models

M1 is the compound of choice for investigations involving Mfn1-/- or Mfn2-/- cells where the primary research objective is to restore mitochondrial tubular networks through direct fusion enhancement. M1 rescues fusion with EC50 values of 4.42–5.3 µM in these backgrounds, whereas mdivi-1 cannot address fusion defects in mitofusin-deficient settings [1]. Applications include mechanistic studies of mitofusin function, mitochondrial quality control, and rescue of mitofusin-related pathologies.

Diabetic Cardiomyopathy and Cardiac Dysfunction Models Requiring Functional Restoration

For in vivo studies of diabetic cardiomyopathy, M1 at 2 mg/kg/day provides quantifiable restoration of cardiac ejection fraction (from 43.5% to 65.1%) and normalization of Drp1/Mfn2 ratio [1]. This functional benchmark makes M1 suitable for preclinical studies evaluating mitochondrial fusion-based therapeutic strategies for diabetes-associated cardiac dysfunction.

Human iPSC-Based Cardiac Differentiation and Regenerative Medicine Applications

M1 enhances cardiac differentiation of human iPSCs, significantly increasing the percentage of beating embryoid bodies when administered during embryoid body formation [1]. This pro-cardiogenic effect positions M1 as a valuable tool for generating cardiomyocytes from pluripotent stem cells for disease modeling, drug screening, and cell-based therapies.

Transplantation Immunology Studies Requiring Combined Fusion Promotion and Fission Inhibition

In cardiac transplantation research, the combination of M1 and mdivi-1 provides immunoprotective effects that extend allograft survival by 58% (median survival 9.5 days vs. 6 days) through reduced microvascular endothelial cell immunogenicity [1]. Procurement of both compounds is recommended for studies aimed at mitigating transplant rejection via mitochondrial dynamics modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mitochondrial Fusion Promoter M1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.